molecular formula C12H18O B7862447 2-(3-Methylphenyl)-2-pentanol

2-(3-Methylphenyl)-2-pentanol

Cat. No.: B7862447
M. Wt: 178.27 g/mol
InChI Key: FDXJDUJNNYYUKQ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-pentanol is a useful research compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is part of the important class of aryl-substituted tertiary alcohols, which are recognized as versatile intermediates in organic synthesis for the construction of more complex molecular architectures, including pharmaceuticals and agrochemicals . The synthetic utility of this compound stems from the reactivity of its tertiary alcohol functional group, which can be further transformed through various reactions . A classical and widely used method for the synthesis of such tertiary alcohols is the Grignard reaction, which for this compound would typically involve the nucleophilic addition of a Grignard reagent, such as ethylmagnesium bromide, to the carbonyl group of 3-methylacetophenone . The purity of the supplied product is typically 95% . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-8-12(3,13)11-7-5-6-10(2)9-11/h5-7,9,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXJDUJNNYYUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Aryl Substituted Tertiary Alcohols in Organic Synthesis

Aryl-substituted tertiary alcohols are a crucial class of compounds in organic synthesis, serving as versatile intermediates for the creation of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com Their synthetic importance stems from the reactivity of the tertiary alcohol group, which can undergo a variety of transformations such as oxidation, reduction, and substitution.

The synthesis of these alcohols is often achieved through the Grignard reaction, a classic and widely used method involving the nucleophilic addition of a Grignard reagent to a ketone. mdpi.com For instance, the synthesis of 2-(3-methylphenyl)-2-pentanol typically involves the reaction of ethylmagnesium bromide with 3-methylacetophenone. Alternative synthetic routes include the catalytic hydrogenation of ketone precursors, which is particularly advantageous for large-scale industrial production.

Recent advancements in synthetic methodologies have also provided new avenues to access sterically congested aryl-substituted tertiary alcohols. For example, a transition-metal-free method for the arylation of tertiary alcohols using ortho-substituted diaryliodonium salts has been developed, expanding the toolkit for creating these complex structures. nih.gov Furthermore, titanocene (B72419) dichloride (Cp₂TiCl₂) has been utilized as a catalyst in a one-pot synthesis of tertiary alcohols from aryl olefins and ketones. mdpi.comsciforum.net

Significance of 2 3 Methylphenyl 2 Pentanol As a Model System for Mechanistic Studies

The specific structure of 2-(3-methylphenyl)-2-pentanol makes it an excellent model system for investigating reaction mechanisms. The presence of the 3-methylphenyl group influences the molecule's reactivity and provides a spectroscopic handle for monitoring reactions.

Studies on the photocatalytic degradation of similar tertiary alcohols, such as 2-methyl-2-pentanol (B124083) on titanium dioxide (TiO₂), have provided insights into the reaction pathways, showing selective cleavage of the C-C bond. acs.org While not directly studying this compound, this research highlights how tertiary alcohols serve as probes for understanding complex catalytic processes. The product distribution in such reactions can reveal details about the intermediate species and the factors controlling selectivity. acs.org

The combustion behavior of related compounds has also been a subject of investigation. The bulky 3-methylphenyl group is expected to influence H-atom abstraction rates, a key step in combustion chain-propagation. Quantum chemical calculations and experimental techniques like laminar flame speed measurements and molecular-beam mass spectrometry are employed to unravel the complex reaction networks involved in the oxidation of such molecules.

Overview of Research Trajectories for 2 3 Methylphenyl 2 Pentanol Analogs

Classical Approaches to this compound Synthesis

Grignard Reaction-Based Synthesis from Ketone Precursors

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds and is a primary method for producing tertiary alcohols like this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of a Grignard reagent, an organomagnesium halide, to the carbonyl group of a ketone. purdue.edulibretexts.org

The synthesis of this compound via a Grignard reaction typically employs 3-methylacetophenone as the ketone precursor and ethylmagnesium bromide as the Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. libretexts.orgwikipedia.org This nucleophilic carbon attacks the electrophilic carbonyl carbon of the 3-methylacetophenone. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final tertiary alcohol, this compound.

The stoichiometry of the reaction is theoretically a 1:1 molar ratio between the ketone and the Grignard reagent. However, in practice, a slight excess of the Grignard reagent may be used to ensure complete conversion of the ketone.

Several factors can be manipulated to optimize the yield and selectivity of the Grignard reaction. numberanalytics.com Key parameters include temperature, solvent, and the rate of addition of the reagents.

ParameterConditionRationale
Temperature 0–5°CLower temperatures minimize side reactions such as enolization of the ketone.
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)These solvents are crucial as Grignard reagents react with protic solvents like water. libretexts.org THF is often preferred as it can enhance the solubility of the Grignard reagent.
Reagent Addition Slow, controlled addition of the Grignard reagent to the ketoneThis helps to control the exothermic nature of the reaction and prevent side reactions. rsc.org
Stoichiometry 1:1 molar ratio of ketone to Grignard reagent is optimalUsing a significant excess of the Grignard reagent can lead to side reactions and complicates purification. rsc.org

This table provides a summary of optimized conditions for the Grignard synthesis of this compound.

The selection of starting materials is fundamental to the successful synthesis of the target compound.

3-Methylacetophenone: This aromatic ketone provides the core structure of the final product, containing the 3-methylphenyl group and the carbonyl carbon that will become the alcohol's tertiary carbon center.

Ethylmagnesium Bromide: This Grignard reagent acts as the nucleophile, delivering the ethyl group to the carbonyl carbon of the 3-methylacetophenone. It is typically prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent. libretexts.org

Catalytic Hydrogenation of Ketone Precursors

An alternative synthetic route to this compound involves the catalytic hydrogenation of a suitable ketone precursor. This method is often favored in industrial settings due to its scalability and the use of less hazardous reagents compared to Grignard synthesis. The direct precursor for this reaction would be 2-(3-methylphenyl)pentan-2-one.

The success of catalytic hydrogenation hinges on the choice of catalyst and the reaction conditions.

Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including ketones. masterorganicchemistry.comorganicchemistrydata.org For the reduction of ketones, Pd/C can exhibit high activity and selectivity. mdpi.comrsc.org The reaction is typically carried out under a hydrogen gas atmosphere at elevated pressure and temperature. For instance, a 95% conversion has been reported at 50°C and 10 bar H₂ pressure for similar reductions. The presence of certain additives, like water and carbon dioxide, has been shown to enhance the hydrogenation activity of Pd/C for acetophenone (B1666503), a structurally related ketone. rsc.org

Raney Nickel: This is another effective and cost-efficient catalyst for ketone hydrogenation. tandfonline.commasterorganicchemistry.com It is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous nickel catalyst. masterorganicchemistry.com While effective, Raney Nickel often requires higher temperatures compared to palladium catalysts, with yields of around 87% being achieved at 80°C for analogous reactions. Kinetic studies on ketone hydrogenation using Raney Nickel have shown that the reaction rate can be influenced by the structure of the ketone. researchgate.net

CatalystTypical Temperature (°C)Typical Pressure (bar H₂)Reported Yield/Conversion
Palladium on Carbon (Pd/C) 501095% conversion
Raney Nickel 80Not specified87% yield

This table summarizes typical reaction parameters for the catalytic hydrogenation of ketone precursors to form tertiary alcohols.

Comparison of Scalability and Efficiency with Grignard Methods

The Grignard reaction is a fundamental method for creating tertiary alcohols like this compound, typically by reacting a ketone (3-methylacetophenone) with an organomagnesium halide (propylmagnesium bromide). mt.com While effective, its scalability presents challenges. On an industrial scale, the requirement for an excess of the Grignard reagent can be necessary, leading to the formation of by-products such as aldol (B89426) adducts and reduction products. tcichemicals.com Precise temperature control is also crucial to minimize side reactions, which can complicate large-scale production. tcichemicals.com

Organolithium reagents serve as a more reactive alternative to Grignard reagents for synthesizing tertiary alcohols. tutorchase.comdalalinstitute.com They can react with highly hindered ketones that may not react with Grignard reagents. dalalinstitute.com However, their higher reactivity also makes them less selective and requires strict anhydrous conditions, which can increase costs and complexity at scale. tutorchase.comlibretexts.org

To improve the efficiency of Grignard-type reactions, mixed metal-ate complexes have been developed. For instance, magnesium-ate complexes, formed from a Grignard reagent and an organolithium reagent, exhibit higher nucleophilicity and lower basicity, leading to higher yields of the desired tertiary alcohol with fewer by-products. tcichemicals.com Another approach involves adding a substoichiometric amount of zinc chloride to the Grignard reagent, which forms highly active zinc-ate complexes (R₃ZnMgCl) in a catalytic cycle, improving yields and selectivity. tcichemicals.com

The following table provides a comparative overview of these methods for tertiary alcohol synthesis.

Table 1: Comparison of Synthetic Methods for Tertiary Alcohols

Method Reagent(s) Advantages Disadvantages Scalability Issues
Grignard Reaction RMgX + Ketone Readily available reagents, well-established. mt.com Can require excess reagent, formation of by-products, requires temperature control. tcichemicals.com Potential for runaway reactions, difficult to control initiation. mt.com
Organolithium Reaction RLi + Ketone More reactive than Grignard reagents, effective for hindered ketones. dalalinstitute.comyoutube.com Less selective, very strong base, requires strict anhydrous conditions. tutorchase.comlibretexts.org Handling difficulties and stringent conditions increase cost. pressbooks.pub
Magnesium-Ate Complex RR'₂MgLi•LiCl + Ketone More nucleophilic and less basic than Grignard reagents, higher yields, fewer by-products. tcichemicals.com Requires two different organometallic reagents. Stoichiometric use of multiple reagents can be complex.
Catalytic Zinc-Ate Complex RMgX + ZnCl₂ (cat.) + Ketone Catalytic, high yields, minimal side reactions, mild conditions. tcichemicals.com Requires careful control of catalyst and reaction conditions. Generally more scalable and practical for industrial use. tcichemicals.com

Alternative Reduction Pathways from Carbonyl Compounds

While the direct reduction of a simple ketone yields a secondary alcohol, tertiary alcohols can be synthesized from other carbonyl compounds, such as esters, through pathways that serve as alternatives to the direct Grignard addition to a ketone. chadsprep.comlibretexts.orglibretexts.org For instance, this compound could be synthesized from methyl 3-methylbenzoate (B1238549) by reaction with two equivalents of a propyl organometallic reagent. This reaction proceeds through a ketone intermediate which is not isolated. chemistrysteps.comchemistrysteps.com

Hydride Reduction Reagents

Hydride reduction offers a different approach. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, they are central to multi-step syntheses. ucalgary.calibretexts.orgharvard.edu The synthesis of this compound via a hydride-based method would not be a direct reduction but could be part of a longer pathway. For example, a precursor ketone, 2-(3-methylphenyl)-2-pentanone, can be reduced via catalytic hydrogenation. This method is advantageous for large-scale production due to its scalability and the use of less moisture-sensitive reagents compared to organometallics.

Common hydride reagents have varying reactivities, as summarized below.

Table 2: Reactivity of Common Hydride Reducing Agents with Carbonyl Compounds

Reagent Formula Reduces Aldehydes/Ketones? Reduces Esters? Notes
Sodium Borohydride NaBH₄ Yes No (or very slowly) Less reactive, often used for selective reduction of ketones in the presence of esters. ucalgary.calibretexts.org
Lithium Aluminum Hydride LiAlH₄ Yes Yes (to primary alcohols) Very powerful, non-selective reducing agent. harvard.edu Reacts with water. libretexts.org
Diisobutylaluminum Hydride DIBAL-H Yes Yes (can be stopped at the aldehyde stage at low temp.) Offers more selectivity than LiAlH₄ and is soluble in hydrocarbon solvents. libretexts.orgcommonorganicchemistry.com
Lithium Borohydride LiBH₄ Yes Yes Less reactive than LiAlH₄ but more reactive than NaBH₄; selective for esters in the presence of other functional groups. harvard.edu

Stereoselective and Asymmetric Synthesis of Chiral this compound

Creating a specific stereoisomer of this compound, which is a chiral molecule containing a quaternary stereocenter, requires advanced asymmetric synthesis techniques. The primary challenge is to control the three-dimensional arrangement of the groups around the chiral carbon atom. rug.nl

Enantioselective Nucleophilic Addition to Ketones

The most direct route to chiral tertiary alcohols is the enantioselective addition of a nucleophile to a prochiral ketone, such as 3-methylacetophenone. This requires a chiral catalyst or auxiliary to influence which face of the ketone the nucleophile attacks.

Chiral Ligand Design for Asymmetric Grignard Additions

While standard Grignard reactions produce a racemic mixture (equal amounts of both enantiomers), their asymmetric catalysis has become a significant area of research. The key is the use of a chiral ligand that complexes with the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack. nih.govrsc.org

Recent advancements have led to the design of new ligand families that are highly effective. For example, biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have shown high to excellent enantioselectivities (up to 95% enantiomeric excess, or ee) for the addition of alkyl Grignard reagents to ketones. nih.govrsc.orgresearchgate.net Another family of ligands, known as W-Phos (a type of PNP ligand), has been successfully used in copper-catalyzed asymmetric additions of linear Grignard reagents to aryl alkyl ketones. researchgate.net

The choice of ligand is critical and is often tailored to the specific ketone and Grignard reagent involved.

Table 3: Examples of Chiral Ligands for Asymmetric Grignard Additions to Ketones

Ligand Type Metal Catalyst (if any) Substrate Example Enantiomeric Excess (ee) Reference
DACH-derived biaryl ligands None (Mg) Aryl Alkyl Ketones Up to 95% nih.govrsc.org
W-Phos (PNP ligands) Copper (Cu) Aryl Alkyl Ketones High researchgate.net
(S,S)-L7 Copper (Cu) Alkyne-functionalized oxetanes High researchgate.net
Metal-Catalyzed Asymmetric Carbon-Carbon Bond Formation

Beyond Grignard reagents, other metal-catalyzed methods are employed for the asymmetric synthesis of tertiary alcohols. These methods often involve the reaction of other organometallic reagents, such as organozinc or organoaluminum compounds, with ketones in the presence of a chiral catalyst. rug.nl

Copper-Catalyzed Additions: Copper(I) catalysts, in combination with chiral ligands, have been shown to facilitate the highly enantioselective alkylation of ketones using Grignard reagents. nih.gov

Rhodium-Catalyzed Alkylations: Rhodium complexes can catalyze the enantioselective allylic alkylation of ketone enolates to generate quaternary stereocenters with high enantioselectivity. nih.gov

Nickel-Catalyzed Cross-Couplings: Nickel-catalyzed methods, often using unique bimetallic or diamine ligands, can achieve the enantioselective α-alkylation of ketones with alkyl halides to create chiral ketones with α-quaternary centers. nih.govmit.edu These can then be further transformed into the desired tertiary alcohol.

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the ketone precursor. wikipedia.orgnih.gov This auxiliary directs the addition of the nucleophile and is then removed, yielding the enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine are well-known examples of such auxiliaries used in asymmetric alkylation and aldol reactions. wikipedia.orgharvard.edu

These methods represent powerful tools for constructing the challenging quaternary stereocenter found in chiral this compound with high levels of stereocontrol.

Stereochemical Control in Constructing Tertiary Alcohols with Vicinal Stereocenters

The construction of tertiary alcohols featuring adjacent (vicinal) stereocenters presents a significant challenge in organic synthesis due to steric hindrance and the difficulty of controlling the three-dimensional arrangement of atoms. chinesechemsoc.org Achieving high diastereo- and enantioselectivity is crucial for accessing stereochemically complex molecules. chinesechemsoc.org

A key strategy involves the coupling of prochiral substrates with prochiral ketones. chinesechemsoc.orgchinesechemsoc.org This approach has seen notable advancements through various catalytic methods, including:

Borylative coupling: Utilizing allenes or alkenes to introduce a boron-containing group, which can then be further functionalized. chinesechemsoc.org

Allylboration: The reaction of γ,γ-disubstituted allylboronic acids or allyldiboronates with ketones. chinesechemsoc.org

Reductive coupling: Involving the reaction of olefins with ketones in the presence of a reducing agent and a catalyst. chinesechemsoc.org

Aldol-type reactions: The addition of silyl (B83357) ketene (B1206846) imines to ketones. chinesechemsoc.org

An alternative and promising strategy focuses on the catalytic diastereo- and enantioselective addition of nucleophiles to racemic α-branched ketones. chinesechemsoc.org This method is advantageous as the starting ketones are often more readily available. chinesechemsoc.org A notable example is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. This reaction can produce tertiary cyanohydrins with two vicinal stereocenters in high diastereomeric ratios (up to >20:1) and enantiomeric excesses (90–98% ee). chinesechemsoc.org The success of this method often relies on a multi-component catalyst system, for instance, a combination of a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA), which work in concert to control the stereochemical outcome. chinesechemsoc.org

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure forms of chiral molecules like this compound.

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols. This technique relies on the differential rate of reaction of the two enantiomers of the alcohol with an acyl donor, leading to the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer. However, the application of lipases to the resolution of tertiary alcohols is often challenging due to the steric bulk around the hydroxyl group. researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of an Analogous Tertiary Benzylic Alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol)

Acyl DonorConversion (%)Enantiomeric Excess (ee) of Product (%)Enantioselectivity (E)
Vinyl Acetate27>9945
Isopropenyl Acetate10>9924
Ethyl Acetate<5--
Vinyl Butyrate (B1204436)43>99>200

Data adapted from studies on analogous tertiary benzylic alcohols. Conditions typically involve the racemic alcohol, an excess of the acyl donor, and a lipase (B570770) in an organic solvent at a controlled temperature. scielo.br

The asymmetric reduction of a prochiral ketone is a powerful method for producing a single enantiomer of a chiral alcohol. Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that, in the presence of a cofactor like NADPH or NADH, can reduce a ketone to an alcohol with high stereoselectivity. ftb.com.hr

The synthesis of enantiopure this compound can be envisioned through the asymmetric reduction of its corresponding ketone, 2-(3-methylphenyl)-2-pentanone. While specific studies on this exact substrate are limited, research on the reduction of various acetophenone derivatives provides a strong precedent. ftb.com.hr The electronic properties of substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally increasing the rate and electron-donating groups decreasing it. ftb.com.hr This methodology is widely applicable, and various microorganisms and isolated enzymes have been shown to effectively reduce acetophenone derivatives to their corresponding chiral alcohols, generally following Prelog's rule to yield the (S)-alcohol. ftb.com.hrpsu.edu

Table 2: Asymmetric Reduction of Acetophenone Derivatives by Whole Cells of Saccharomyces cerevisiae

Substrate (Acetophenone Derivative)Yield (%)Enantiomeric Excess (ee) (%)
Acetophenone8598 (S)
3-Methylacetophenone8297 (S)
4-Methylacetophenone8096 (S)
3-Chloroacetophenone8899 (S)

This table presents representative data for the bioreduction of acetophenone derivatives, which are structurally related to 2-(3-methylphenyl)-2-pentanone. The data illustrates the general effectiveness and stereoselectivity of carbonyl reductase-catalyzed reactions. ftb.com.hrresearchgate.net

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For a molecule like this compound with a potential second stereocenter adjacent to the tertiary alcohol, controlling diastereoselectivity is paramount.

Many modern synthetic methods focus on the diastereoselective addition of nucleophiles to ketones. For instance, the double Reformatsky reaction of propionate (B1217596) enolates with silyl glyoxylates and aryl ketones can generate three contiguous stereocenters with high diastereoselectivity. nih.gov While not directly applied to the synthesis of this compound, this strategy highlights the potential for creating complex, multi-stereocenter molecules through modular assembly. nih.gov

Another powerful approach is the nickel-catalyzed direct stereoselective α-allylation of ketones with non-conjugated dienes. This method allows for the creation of adjacent quaternary and tertiary stereogenic centers in a highly diastereoselective and enantioselective manner. nih.gov The development of such atom-economical C-C bond-forming reactions under mild conditions represents a significant advancement in the stereoselective synthesis of complex chiral building blocks. nih.gov

Precursor Synthesis for this compound

The primary precursor for the synthesis of this compound via methods like Grignard addition or reduction is the corresponding ketone.

Synthesis of 2-(3-Methylphenyl)-2-pentanone

A common and effective method for the synthesis of aryl ketones such as 2-(3-methylphenyl)-2-pentanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. saskoer.caucalgary.ca

For the synthesis of 2-(3-methylphenyl)-2-pentanone, toluene (B28343) (3-methylbenzene) is acylated with pentanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion (CH₃CH₂CH₂CH₂CO⁺) from the pentanoyl chloride and AlCl₃. ucalgary.ca This highly electrophilic species is then attacked by the aromatic ring of toluene. The methyl group on the toluene ring is an ortho-, para-director, meaning the acylation will primarily occur at the positions ortho and para to the methyl group. The desired meta-substituted product, 2-(3-methylphenyl)-2-pentanone, is therefore expected to be a minor product in a direct acylation of toluene. To achieve the meta-substitution pattern, a different synthetic strategy might be required, potentially involving the acylation of a different starting material or a multi-step sequence. However, for the purpose of illustrating the general method, the Friedel-Crafts acylation remains the foundational approach for creating the carbon skeleton of this ketone.

Preparation of Grignard Reagents and Other Organometallic Species

The synthesis of this compound via the reaction of a ketone with a Grignard reagent is a highly effective and common laboratory method. libretexts.orgpurdue.edu The Grignard reagents, typically alkylmagnesium halides, are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent. brainly.inwikipedia.orgwikipedia.org

The preparation must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents, which would quench the reagent. brainly.inwikipedia.org The magnesium metal surface is often activated, for example by adding a small crystal of iodine, to initiate the reaction. brainly.in The ether solvent, commonly diethyl ether or tetrahydrofuran (THF), is crucial as it solubilizes and stabilizes the Grignard reagent by forming a coordination complex. wikipedia.org

For Route A (3-methylpropiophenone + ethyl organometallic), ethylmagnesium bromide is required. It is prepared by the reaction of bromoethane (B45996) with magnesium turnings in dry diethyl ether or THF. wikipedia.orgchemicalbook.comnih.gov

Reaction: EtBr + Mg → EtMgBr

For Route B (3-methylacetophenone + propyl organometallic), n-propylmagnesium bromide is the necessary reagent. It is synthesized analogously from 1-bromopropane (B46711) and magnesium metal. wikipedia.org

Reaction: n-PrBr + Mg → n-PrMgBr

Once prepared, the Grignard reagent is added to the ketone precursor. The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition forms a magnesium alkoxide intermediate, which upon subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl), is protonated to yield the final tertiary alcohol, this compound. adichemistry.commasterorganicchemistry.com

Table 3: Properties of Relevant Grignard Reagents

Grignard ReagentFormulaMolar Mass ( g/mol )Typical Solvent(s)Notes
Ethylmagnesium bromideC₂H₅MgBr133.27Diethyl ether, TetrahydrofuranCommercially available as a solution. wikipedia.org
n-Propylmagnesium bromideC₃H₇MgBr147.30Diethyl ether, TetrahydrofuranSensitive to air and moisture; strong base. wikipedia.org
3-Methylphenylmagnesium bromideCH₃C₆H₄MgBr195.34Diethyl ether, TetrahydrofuranUsed in the synthesis of the ketone precursor from a nitrile.

Elimination Reactions: Dehydration of this compound

The dehydration of alcohols, a fundamental reaction in organic chemistry, involves the removal of a water molecule to form an alkene. chemistrysteps.com This process is typically facilitated by a strong acid catalyst and heat. careers360.comlibretexts.org For a tertiary alcohol like this compound, this elimination reaction provides a classic example of the E1 mechanistic pathway, driven by the formation of a stable carbocation intermediate.

E1 and E2 Mechanistic Pathways

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). chemistrysteps.commasterorganicchemistry.com The structure of the alcohol is a determining factor in which pathway is favored. chemistrysteps.com

E1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. It is the dominant pathway for tertiary and secondary alcohols. careers360.comlibretexts.org The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton at the same time the leaving group departs. youtube.com This pathway is characteristic of primary alcohols, as they would form highly unstable primary carbocations. chemistrysteps.comcareers360.com

Given that this compound is a tertiary alcohol, its dehydration proceeds almost exclusively via the E1 mechanism. chemistrysteps.comlibretexts.org

The dehydration of this compound via the E1 pathway is initiated by the protonation of the hydroxyl group by an acid catalyst, which transforms it into an excellent leaving group (H₂O). careers360.comlibretexts.org The departure of the water molecule results in the formation of a carbocation.

The stability of this carbocation intermediate is the primary reason for the prevalence of the E1 mechanism. ucalgary.ca The carbocation formed from this compound is a tertiary carbocation , which is inherently more stable than secondary or primary carbocations due to two main factors: libretexts.org

Inductive Effect: The three alkyl groups attached to the positively charged carbon donate electron density, helping to disperse the positive charge. ucalgary.calibretexts.org

Hyperconjugation: The overlap of the filled C-H or C-C sigma bonds on adjacent alkyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge. libretexts.org

Furthermore, the presence of the 3-methylphenyl group provides additional stabilization through resonance , where the positive charge can be delocalized into the aromatic ring. ucalgary.camasterorganicchemistry.com The general order of carbocation stability is: Tertiary > Secondary > Primary > Methyl. ucalgary.calibretexts.org

Carbocation formation from this compound

The conditions under which the dehydration reaction is performed significantly influence its rate and outcome. Strong acids are required to act as catalysts, and temperature plays a crucial role in favoring elimination over substitution. careers360.comlibretexts.org

Acid Catalysts: Concentrated mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. chemistrysteps.comcareers360.com Their function is to protonate the hydroxyl group, making it a good leaving group. libretexts.org

Temperature: Higher temperatures favor elimination reactions (E1/E2) over substitution reactions (Sₙ1/Sₙ2). libretexts.org For tertiary alcohols, dehydration can often be achieved at relatively mild temperatures compared to primary or secondary alcohols. libretexts.org

Table 1: General Influence of Reaction Conditions on Dehydration of Tertiary Alcohols

Parameter Condition Effect on Reaction
Catalyst Strong Acid (e.g., H₂SO₄, H₃PO₄) Essential for protonating the -OH group, initiating the reaction. careers360.com
Temperature Elevated (e.g., 25°C - 80°C for 3° alcohols) Favors the elimination (alkene formation) pathway over substitution. libretexts.org

| Solvent | Polar Protic | Can help stabilize the carbocation intermediate in E1 reactions. masterorganicchemistry.com |

This table presents generalized data for tertiary alcohols as specific experimental conditions for this compound are not widely published.

Once the tertiary carbocation is formed, a base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.org In the case of the this compound carbocation, there are two non-equivalent beta-carbons from which a proton can be abstracted, leading to the formation of different alkene isomers.

This aspect of the reaction is governed by Zaitsev's Rule , which states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. chemistrysteps.comlibretexts.orglibretexts.org

The possible alkene products are:

2-(3-Methylphenyl)pent-2-ene (Trisubstituted alkene)

2-(3-Methylphenyl)pent-1-ene (Disubstituted alkene)

According to Zaitsev's rule, the major product will be 2-(3-Methylphenyl)pent-2-ene , as its double bond is connected to three other carbon atoms, making it more stable than the alternative product, which has a double bond connected to only two other carbon atoms. libretexts.org Studies on analogous tertiary alcohols show a strong preference for the Zaitsev product.

Table 2: Predicted Regioselectivity in the Dehydration of this compound

Product Name Structure Alkene Substitution Predicted Yield
2-(3-Methylphenyl)pent-2-ene Trisubstituted Major

The selectivity ratio (e.g., 85:15) can be influenced by the specific acid catalyst and temperature used.

A hallmark of reactions proceeding through carbocation intermediates, such as the E1 reaction, is the potential for rearrangement. ucalgary.calibretexts.org A carbocation will rearrange to a more stable form if possible, typically through a 1,2-hydride shift or a 1,2-alkyl shift. ucalgary.cayoutube.com

In the case of this compound, the initially formed carbocation is already tertiary and benefits from resonance stabilization with the phenyl ring. Therefore, a rearrangement to an adjacent secondary carbon is energetically unfavorable. ucalgary.ca As a result, significant formation of unexpected products due to carbocation rearrangement is not anticipated for this specific molecule. However, the possibility should always be considered when analyzing E1 reactions of more complex alcohols. stackexchange.com

Thermochemical and Kinetic Studies of Dehydration Processes

Thermochemistry: Dehydration reactions are typically endothermic, meaning they require an input of energy (heat). youtube.com The reaction enthalpy (ΔrH°) for the dehydration of similar tertiary alcohols has been investigated. For instance, the dehydration of tert-butyl alcohol has a reported reaction enthalpy of approximately 26 kJ/mol. acs.org Computational studies using Density Functional Theory (DFT) on the gas-phase dehydration of tertiary alcohols have also been conducted to determine reaction mechanisms and activation energies. usfq.edu.ec

Kinetics: The rate of dehydration for tertiary alcohols is significantly faster than for secondary or primary alcohols due to the lower activation energy required to form the stable tertiary carbocation. careers360.com Kinetic models, such as the Langmuir-Hinshelwood type, have been used to describe the dehydration of tertiary alcohols over catalysts. acs.org These studies often show that the rate-determining step is the formation of the carbocation. careers360.com

Table 3: Representative Thermochemical and Kinetic Data for Tertiary Alcohol Dehydration

Parameter Typical Value/Observation Method/Reference
Reaction Enthalpy (ΔrH°) ~26 kJ/mol Experimental (for tert-butyl alcohol) acs.org
Activation Energy Lower for 3° vs. 2°/1° alcohols General observation careers360.comresearchgate.net
Rate-Determining Step Carbocation formation Mechanistic studies careers360.commasterorganicchemistry.com

| Kinetic Model | Langmuir-Hinshelwood | Catalytic studies acs.org |

This table provides data from analogous systems to illustrate the principles governing the dehydration of this compound.

Oxidation Reactions of this compound

The oxidation of this compound, a tertiary alcohol, presents unique reactivity patterns influenced by the steric hindrance of the 3-methylphenyl group and the stability of potential intermediates.

Conversion to 2-(3-Methylphenyl)-2-pentanone

The primary oxidation product of this compound is its corresponding ketone, 2-(3-methylphenyl)-2-pentanone. This conversion is a key reaction in organic synthesis, as the resulting ketone can serve as a precursor for more complex molecules. The reaction can be achieved using various oxidizing agents. For instance, treatment with a mixture of chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) at elevated temperatures (80°C) yields the ketone, albeit with moderate success (68% yield). The steric hindrance imposed by the 3-methylphenyl group can slow down the reaction kinetics when compared to less bulky alcohols.

ReactantReagentsConditionsProductYield
This compoundCrO₃, H₂SO₄80°C2-(3-Methylphenyl)-2-pentanone68%

This table summarizes the direct oxidation of this compound to its corresponding ketone.

Radical-Mediated Oxidation Pathways

Radical-mediated oxidation offers an alternative route for the transformation of this compound. The presence of the phenyl group can make the compound more susceptible to this type of oxidation. For example, using potassium permanganate (B83412) (KMnO₄) under acidic conditions leads to the formation of 2-(3-methylphenyl)-2-pentanone, though with a lower yield of 55% and the potential for minor decomposition products. The bulky 3-methylphenyl group is thought to slow down the hydrogen atom abstraction step, which is a key part of the chain-propagation in radical reactions. The oxidation of amino acid residues in proteins by reactive oxygen species (ROS) can lead to various modifications, including the formation of carbonyl derivatives, highlighting the general importance of radical-mediated oxidation in complex systems. nih.gov

ReactantReagentsConditionsProductYield
This compoundKMnO₄Acidic2-(3-Methylphenyl)-2-pentanone + minor decomposition55%

This table outlines the outcome of radical-mediated oxidation of this compound.

Photocatalytic Conversion Mechanisms

Photocatalysis provides a modern and often more selective method for chemical transformations. researchgate.net Studies on analogous tertiary alcohols, such as 2-methyl-2-pentanol (B124083), reveal that under UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂), a disproportionation reaction can occur. acs.orgresearchgate.net This process involves the cleavage of a carbon-carbon bond, leading to the formation of a ketone and an alkane. acs.org For 2-methyl-2-pentanol, this results in acetone (B3395972) and propane. acs.org This suggests that this compound could undergo a similar photocatalytic conversion, potentially yielding 3-methylacetophenone and propane. The photocatalytic process typically involves three main steps: light absorption by the semiconductor, generation and separation of electron-hole pairs, and subsequent surface redox reactions. nih.gov

Substitution Reactions of this compound

As a tertiary alcohol, this compound is prone to substitution reactions, particularly those proceeding through a carbocation intermediate.

Nucleophilic Substitution Pathways (SN1 Considerations)

Tertiary alcohols like this compound readily undergo nucleophilic substitution via an S(_N)1 mechanism. libretexts.org This is because the tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water is relatively stable. The reaction is acid-catalyzed, as this converts the poor leaving group (OH⁻) into a good leaving group (H₂O). libretexts.org The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation intermediate, with tertiary alcohols being the most reactive. libretexts.orgkhanacademy.org The reaction proceeds in a stepwise manner: formation of the carbocation, followed by attack of the nucleophile. libretexts.org Due to the planar nature of the carbocation intermediate, if the starting material is chiral, the product will be a racemic mixture. libretexts.org

Further Functionalization and Derivatization

The structural features of this compound, namely a tertiary alcohol group attached to a substituted aromatic ring, allow for a variety of chemical transformations. The hydroxyl group can be converted into other functional groups, and the aromatic ring provides a site for further substitution, enabling the synthesis of more complex molecules.

The tertiary hydroxyl group of this compound can readily undergo esterification when treated with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. This reaction is a standard method for converting alcohols to esters, which are often valuable as fragrances or chemical intermediates.

The reaction with an acid anhydride (B1165640), such as acetic anhydride, is typically catalyzed by a base like pyridine, which also serves to neutralize the carboxylic acid byproduct. The general conditions for the esterification of similar methyl phenyl pentanol (B124592) derivatives involve reacting the alcohol with the anhydride, potentially at temperatures ranging from 20°C to 50°C for mild conditions, or up to 170°C. google.com A mole ratio of approximately 1:1 between the alcohol and the acylating agent is often preferred. google.com The resulting product of the reaction with acetic anhydride is 2-(3-methylphenyl)-2-pentyl acetate.

Table 1: Example Esterification of this compound

Reactant Reagent Catalyst/Solvent Product

This interactive table summarizes a typical esterification reaction.

Cross-electrophile coupling (XEC) has emerged as a powerful tool in organic synthesis for forming carbon-carbon bonds, particularly C(sp²)–C(sp³) bonds, by coupling two different electrophiles. wisc.edusioc-journal.cn This method avoids the need to prepare often unstable organometallic nucleophiles. wisc.edu

While this compound itself is not a direct substrate for cross-electrophile coupling, its derivatives can be designed to participate in such reactions. Specifically, the aromatic ring can be halogenated (e.g., via electrophilic aromatic substitution to introduce a bromine or chlorine atom) to create an aryl halide derivative. This aryl halide can then serve as the C(sp²) electrophile in a nickel-catalyzed cross-coupling reaction with an alkyl halide (the C(sp³) electrophile). orgsyn.org

The mechanism of these reactions is understood to involve a radical-chain process. wisc.edu A low-valent nickel(0) catalyst preferentially undergoes oxidative addition with the aryl halide over the alkyl halide. The resulting arylnickel(II) intermediate can then react with an alkyl radical, generated from the alkyl halide, to form the C(sp²)–C(sp³) bond upon reductive elimination. wisc.eduorgsyn.org The selectivity of the reaction is driven by the differing reactivities of the two electrophiles towards the nickel catalyst and their propensity to form radicals. wisc.edu Bipyridine and pyridine-based ligands are commonly employed to facilitate these transformations. orgsyn.orgnih.gov

Table 2: Hypothetical Cross-Electrophile Coupling of a this compound Derivative

Aryl Electrophile (Derivative) Alkyl Electrophile Catalyst System Potential Product

This table outlines a conceptual reaction pathway for the cross-electrophile coupling of a halogenated derivative.

The reactivity of this compound is influenced by both steric and electronic factors, which can be understood by comparing it with structurally similar alcohols.

Steric Effects : As a tertiary alcohol, the hydroxyl group is sterically hindered. The presence of the 3-methylphenyl group contributes significant bulk, which can slow the kinetics of reactions at the alcohol center compared to less hindered secondary or primary alcohols, as well as linear alcohols. When compared to an even more hindered analogue like 1-(2,4,6-trimethylphenyl)-1-ethanone (acetylmesitylene), which can be unreactive in certain transfer hydrogenation reactions, this compound is expected to be more reactive due to having a less substituted aryl ring. mdpi.com Compared to a simpler tertiary alcohol like 2-methyl-2-pentanol, the additional bulk of the aryl group in this compound would likely decrease the rate of reactions such as SN1 substitution, where carbocation formation is the rate-determining step, due to increased steric strain in the planar transition state.

Electronic Effects : The methyl group on the phenyl ring is weakly electron-donating through hyperconjugation and induction. This effect is transmitted to the benzylic carbon. In reactions involving the formation of a carbocation at the tertiary center (e.g., dehydration or SN1 reactions), the meta-position of the methyl group provides some stabilization to the positive charge, though less pronounced than if it were in the ortho or para position. This would make this compound more reactive in such reactions than an analogue with an electron-withdrawing group (e.g., a nitro or halo-substituted phenyl group) on the ring. Conversely, in reactions like oxidation, where the electron density at the carbinol carbon is important, the electron-donating nature of the methylphenyl group might slightly increase its reactivity compared to unsubstituted phenyl tertiary carbinols. For instance, benzyl (B1604629) alcohols with electron-rich substituents are observed to react faster in certain catalytic amination reactions than those with electron-poor substituents. arabjchem.org

Compared to its non-aromatic counterpart, 2-methyl-2-pentanol, the presence of the 3-methylphenyl group introduces the possibility of resonance stabilization for a carbocation intermediate, making it a better leaving group in acid-catalyzed reactions. Therefore, this compound would be expected to undergo dehydration or substitution reactions under milder conditions than 2-methyl-2-pentanol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Elucidating Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of molecules in solution. For 2-(3-Methylphenyl)-2-pentanol, NMR can provide insights not only into the basic connectivity of atoms but also into the dynamic conformational processes the molecule undergoes.

The molecule's structure features a single bond between the chiral quaternary carbon (C2) and the 3-methylphenyl ring. Rotation around this C-C bond can be sterically hindered, potentially leading to the existence of different stable conformations, or rotamers. At room temperature, this rotation may be fast on the NMR timescale, resulting in a time-averaged spectrum with sharp signals. However, by using variable-temperature (VT) NMR experiments, it is possible to study these dynamics. wordpress.comox.ac.uk

As the temperature is lowered, the rate of interconversion between rotamers decreases. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow enough that distinct sets of signals for each populated conformer will appear in the spectrum. nih.gov The temperature at which the separate signals merge into a single broadened peak is known as the coalescence temperature, which can be used to calculate the Gibbs free energy of activation for the rotational barrier. nih.gov This analysis provides critical data on the conformational flexibility and steric environment around the chiral center.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs, are presented below. openochem.orgpdx.eduazom.com The aromatic region in the ¹H NMR spectrum is expected to show a complex pattern due to the meta-substitution, while the ¹³C NMR spectrum will display distinct signals for each carbon atom, including the characteristic downfield shift for the oxygen-bearing quaternary carbon. openochem.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 7.4124 - 138
Ar-CH₃~2.3~21
-OH1.5 - 2.5 (broad singlet)-
C2-CH₂-1.6 - 1.935 - 45
C2-CH₃~1.525 - 35
-CH₂-CH₂-1.2 - 1.517 - 22
Terminal -CH₃0.8 - 1.0~14
Quaternary C-OH-75 - 85

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry for Fragmentation Mechanism Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When this compound is subjected to electron ionization (EI), it will form a molecular ion (M⁺˙) that undergoes characteristic fragmentation pathways.

As a tertiary alcohol, two primary fragmentation mechanisms are expected: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this molecule, cleavage can occur in three ways: loss of a propyl radical (•C₃H₇), loss of an ethyl radical (•C₂H₅), or loss of a methyl radical (•CH₃). The most favorable cleavage typically results in the formation of the most stable carbocation. Cleavage of the propyl group would yield a fragment ion at m/z 135.

Dehydration: The molecular ion can lose a molecule of water (H₂O), resulting in a fragment ion at M-18. This is a common fragmentation pathway for alcohols. libretexts.org

The presence of the 3-methylphenyl group leads to another significant fragmentation pathway. Cleavage of the bond between the quaternary carbon and the aromatic ring can generate a stable benzylic-type cation or related aromatic fragments. A peak corresponding to the 3-methylphenyl group (toly) cation at m/z 91 is also highly probable, similar to the tropylium ion seen in many benzyl (B1604629) compounds. youtube.com

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
178[C₁₂H₁₈O]⁺˙Molecular Ion (M⁺˙)
160[C₁₂H₁₆]⁺˙Dehydration (Loss of H₂O)
149[C₁₀H₁₃O]⁺Alpha-Cleavage (Loss of •C₂H₅)
135[C₉H₁₁O]⁺Alpha-Cleavage (Loss of •C₃H₇)
121[C₈H₉O]⁺ or [C₉H₁₃]⁺Alpha-Cleavage (Loss of •CH₃) followed by rearrangement, or other complex fragmentations
91[C₇H₇]⁺Toly Cation/Tropylium Ion

Furthermore, mass spectrometry, particularly when coupled with gas chromatography (GC-MS) and tandem mass spectrometry (MS/MS), can effectively differentiate between positional isomers like this compound, 2-(2-Methylphenyl)-2-pentanol, and 2-(4-Methylphenyl)-2-pentanol. While these isomers have the same molecular weight, their fragmentation patterns can exhibit subtle but reproducible differences in the relative intensities of certain fragment ions due to steric effects and the electronic influence of the methyl group's position on the aromatic ring. nih.govnih.gov

Infrared Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint. For this compound, the spectrum is expected to show several characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity/Shape
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Tertiary Alcohol)1100 - 1200Strong
C-H Out-of-Plane Bending (Aromatic)690 - 900Strong

IR spectroscopy is particularly valuable for monitoring chemical reactions in real-time (in situ). scielo.bryoutube.com For example, in the acid-catalyzed dehydration of this compound, the reaction proceeds through a tertiary carbocation intermediate. pressbooks.pub By monitoring the reaction mixture with an in situ IR probe, one could observe:

The gradual disappearance of the broad O-H stretching band (3200-3600 cm⁻¹) of the starting alcohol.

The disappearance of the strong C-O stretching band (~1150 cm⁻¹) of the tertiary alcohol.

The appearance of new bands corresponding to the alkene products, such as the C=C stretch (~1640-1680 cm⁻¹) and the vinylic =C-H stretch (>3000 cm⁻¹).

Analysis of the reaction intermediate itself (the carbocation) is more challenging but theoretically possible. The formation of the carbocation would lead to significant changes in the vibrational modes of the aromatic ring due to the delocalization of the positive charge. These shifts could be detected and analyzed to provide evidence for the structure and electronic distribution of this transient species.

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

The central C2 atom in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S forms). Determining the absolute configuration of a chiral molecule is a critical step in its complete structural elucidation. Single-crystal X-ray crystallography is the most definitive method for this purpose. springernature.comresearchgate.net

However, many chiral alcohols like this compound are oils or low-melting solids, making it difficult to grow the high-quality single crystals required for diffraction analysis. A common and effective strategy is to synthesize a crystalline derivative of the alcohol. sci-hub.se This is often achieved by reacting the alcohol with a chiral or heavy-atom-containing reagent.

For determining absolute configuration, forming an ester with a molecule containing a heavy atom (e.g., bromine or iodine) is a well-established technique. rsc.org For instance, the alcohol could be reacted with p-bromobenzoyl chloride to form the corresponding p-bromobenzoate ester. The presence of the heavy bromine atom enhances a phenomenon known as anomalous dispersion, which allows for the unambiguous determination of the absolute stereochemistry. researchgate.netresearchgate.net The Flack parameter, a value calculated from the diffraction data, is used to confidently assign the correct enantiomer. researchgate.net

Once a suitable crystal of the derivative is obtained and analyzed, a range of crystallographic data is generated that defines the precise three-dimensional structure of the molecule in the solid state.

Table 4: Representative Crystallographic Data Obtainable from a Derivative

Parameter Description Example Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁
a, b, c (Å)The lengths of the unit cell axes.a=10.5, b=8.2, c=12.1
α, β, γ (°)The angles between the unit cell axes.α=90, β=105.3, γ=90
ZThe number of molecules per unit cell.2
Flack ParameterA parameter used to determine the absolute structure.0.02(4)

Note: The values in this table are hypothetical examples for a p-bromobenzoate derivative of this compound and serve to illustrate the type of data produced.

By employing this derivatization strategy, X-ray crystallography provides the definitive assignment of the R or S configuration at the chiral center, completing the structural elucidation of this compound. sci-hub.se

Computational Chemistry Studies on 2 3 Methylphenyl 2 Pentanol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For a compound like 2-(3-Methylphenyl)-2-pentanol, DFT could provide profound insights into its reactivity and the mechanisms of reactions it undergoes.

Elucidation of Reaction Pathways and Transition States

A critical application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves identifying the structures of transition states—the high-energy intermediates that connect reactants to products—and calculating the energy barriers for these transformations. Such studies for this compound would be invaluable for understanding, for example, its dehydration or oxidation reactions. However, no specific studies detailing the reaction coordinates, transition state geometries, or activation energies for reactions involving this compound have been found.

Calculation of Thermochemical Data for Reactions Involving this compound

Thermochemical data, such as the enthalpy and Gibbs free energy of reaction, are crucial for determining the feasibility and spontaneity of chemical processes. DFT methods can be employed to calculate these values with a high degree of accuracy. For reactions involving this compound, this data would be essential for predicting reaction outcomes and equilibrium positions. Despite the importance of such data, specific calculated thermochemical values for reactions of this compound are not available in published research.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, including their conformational preferences and interactions with solvent molecules.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of this compound, particularly the orientation of the 3-methylphenyl group relative to the pentanol (B124592) chain, will be subject to various conformational isomers. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This, in turn, would shed light on the steric hindrance around the hydroxyl group, which is a key factor in its reactivity. Regrettably, detailed computational studies on the conformational landscape and steric effects of this specific molecule have not been reported.

Solvent Effects on Reaction Mechanisms

The solvent environment can have a profound impact on reaction rates and mechanisms. Molecular dynamics simulations, often in combination with quantum mechanical calculations (QM/MM), can model the explicit interactions between a solute like this compound and surrounding solvent molecules. This allows for an understanding of how the solvent stabilizes or destabilizes reactants, transition states, and products. The influence of different solvents on the reaction mechanisms of this compound remains an open area for investigation, as no specific simulation studies have been published.

Applications of 2 3 Methylphenyl 2 Pentanol in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the tertiary alcohol and the presence of the 3-methylphenyl group in 2-(3-Methylphenyl)-2-pentanol allow it to serve as a crucial intermediate in the construction of intricate molecular architectures. One significant application is in the synthesis of substituted indane derivatives. Through an acid-catalyzed intramolecular cyclization, also known as a Friedel-Crafts alkylation, the hydroxyl group can be protonated and eliminated as water to form a tertiary benzylic carbocation. This carbocation can then be attacked by the electron-rich aromatic ring to form a new carbon-carbon bond, leading to the formation of a five-membered ring fused to the benzene (B151609) ring.

This reaction is particularly useful for creating substituted indanes, which are structural motifs found in various biologically active molecules and materials. The specific substitution pattern on the resulting indane is directed by the position of the methyl group on the starting phenyl ring.

Table 1: Key Transformation in the Synthesis of Indane Derivatives

ReactantReagentProductReaction Type
This compoundStrong Acid (e.g., H2SO4)Substituted IndaneIntramolecular Friedel-Crafts Alkylation

Precursor for Pharmaceutical Scaffolds and Drug Synthesis

The structural framework of this compound is closely related to key intermediates used in the synthesis of pharmaceutically active compounds. A prominent example is its connection to the analgesic drug Tapentadol. nih.gov While not a direct precursor in the most common synthetic routes, its structural analog, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol, is a pivotal intermediate in several patented syntheses of Tapentadol. epo.orgjustia.com

The synthesis of Tapentadol and its analogs often involves the creation of a tertiary alcohol on a substituted phenyl ring, followed by a series of transformations to introduce the necessary amine functionality and stereochemistry. google.comnih.gov The presence of the tertiary alcohol in these precursors is critical for subsequent reactions such as dehydration, halogenation, and reduction to achieve the final drug molecule. researchgate.net This highlights the potential of this compound and its derivatives as valuable starting materials for the development of new pharmaceutical agents with similar structural motifs.

Table 2: Structural Comparison of this compound and a Tapentadol Intermediate

CompoundMolecular FormulaKey Structural Features
This compoundC12H18OTertiary alcohol, 3-methylphenyl group
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanolC15H25NO2Tertiary alcohol, 3-methoxyphenyl (B12655295) group, dimethylamino side chain

Building Block for Agrochemicals and Specialty Chemicals

Aryl-substituted tertiary alcohols are recognized as important intermediates in the production of agrochemicals, including herbicides and fungicides. nih.gov The synthesis of various fungicidal compounds has been shown to involve 1,1-diaryl tertiary alcohols as key structural components. nih.gov These compounds can exhibit potent activity against a range of plant pathogens. While direct synthesis of a commercial agrochemical from this compound is not widely documented, its structural class is of significant interest in the development of new crop protection agents.

Furthermore, derivatives of phenylpentanols have found applications in the fragrance industry. The specific arrangement of the alkyl chain and the substituted phenyl ring can impart unique olfactory properties. Although not a direct application in agrochemicals, this demonstrates the versatility of the phenylpentanol scaffold in the broader specialty chemicals market.

Synthesis of Other Alkyl Phenyl Pentanol (B124592) Derivatives with Unique Structural Motifs

The reactive nature of the tertiary benzylic alcohol in this compound allows for its conversion into a variety of other alkyl phenyl pentanol derivatives through reactions such as etherification and esterification. These transformations can introduce new functional groups and modify the properties of the parent molecule, leading to compounds with unique structural motifs and potential applications.

Etherification: In the presence of an acid catalyst, this compound can react with another alcohol to form an ether. This reaction proceeds via the formation of a stable tertiary benzylic carbocation, which is then trapped by the nucleophilic alcohol. This method allows for the synthesis of a diverse range of unsymmetrical ethers. rsc.org

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid or base catalyst yields an ester. organic-chemistry.orgyoutube.com This classic reaction is a straightforward way to introduce an ester functional group, which is a common feature in many biologically active molecules and specialty chemicals.

Halogenation: Tertiary benzylic alcohols can be converted to their corresponding halides using various reagents. For instance, reaction with N-halosuccinimides in an aqueous medium can produce vicinal halohydrins. mdpi.com Alternatively, treatment with reagents like thionyl chloride can lead to the substitution of the hydroxyl group with a chlorine atom. organic-chemistry.org These halogenated derivatives serve as versatile intermediates for further synthetic transformations.

These derivatization reactions expand the synthetic utility of this compound, making it a valuable starting point for the creation of a library of related compounds with potentially interesting chemical and biological properties.

Table 3: Derivatization Reactions of this compound

Reaction TypeReagentsProduct Functional Group
EtherificationAlcohol, Acid CatalystEther
EsterificationCarboxylic Acid, Acid/Base CatalystEster
HalogenationN-Halosuccinimide or Thionyl ChlorideHalide

Future Research Directions and Unexplored Avenues for 2 3 Methylphenyl 2 Pentanol

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure tertiary alcohols remains a significant challenge in organic chemistry. researchgate.net For 2-(3-Methylphenyl)-2-pentanol, which possesses a chiral center, the development of enantioselective synthetic routes is a critical area for future research. While kinetic resolution using enzymes like lipases has been suggested for structurally similar alcohols, this method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. researchgate.net

Future research should focus on the development of novel catalytic systems capable of direct asymmetric synthesis. This could involve:

Chiral Lewis Acids and Brønsted Acids: Investigating catalysts that can activate the precursor ketone (3-methylacetophenone) and guide the nucleophilic attack of an organometallic reagent (e.g., ethylmagnesium bromide) with high stereocontrol.

Transition Metal Catalysis: Exploring copper-catalyzed or other transition-metal-based systems that have shown success in the asymmetric synthesis of other complex chiral molecules. nih.gov These methods could offer new pathways for forming the crucial carbon-carbon bond with high enantioselectivity.

Organocatalysis: Designing small organic molecule catalysts that can facilitate the enantioselective addition of nucleophiles to the ketone precursor, avoiding the use of metals entirely.

The goal is to create a scalable and efficient process that delivers high yields of a single enantiomer, which is crucial for applications where chirality is a key factor.

Catalytic ApproachPotential AdvantagesResearch Focus
Enzymatic Resolution High selectivity for some substrates.Optimization of existing lipase (B570770) systems (e.g., Novozyme 435) for this compound.
Chiral Lewis/Brønsted Acids Metal-free options, high activation.Design of catalysts with pockets tailored to the steric and electronic profile of the substrates.
Asymmetric Transition Metal Catalysis High turnover numbers, broad substrate scope.Screening of chiral ligands and metal complexes (e.g., Cu, Rh, Ru) for the asymmetric ethylation of 3-methylacetophenone.
Organocatalysis Low toxicity, stability, green chemistry.Development of novel chiral amines or phosphines to catalyze the enantioselective addition.

Exploration of Bio-based Synthesis Routes

In line with the growing demand for sustainable chemical manufacturing, exploring bio-based synthesis routes for this compound is a vital research direction. This involves leveraging renewable feedstocks and biocatalytic processes to reduce reliance on petrochemical precursors. cas.cn

Potential bio-based strategies could include:

Microbial Fermentation: Engineering microorganisms to produce precursors like 3-methylacetophenone or even the final alcohol product from simple sugars or biomass. nih.gov This could involve designing synthetic metabolic pathways that incorporate genes from various organisms.

Chemo-enzymatic Synthesis: Combining chemical steps with enzymatic catalysis. For instance, a bio-derived ketone could be reacted with an organometallic reagent, or a bio-alcohol could be used in a biocatalytic α-alkylation reaction. cas.cn

Upgrading of Bio-oils: Investigating methods to isolate aromatic precursors from pyrolysis oils derived from lignin or other biomass sources, followed by chemical conversion to the target molecule. The Guerbet reaction, which couples alcohols, is an example of a valorization method for bio-based alcohols. kuleuven.be

These approaches could lead to a more sustainable and potentially cost-effective production process for this compound and its analogues.

Investigation of Unconventional Reactivity under Flow Chemistry Conditions

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the ability to access novel reaction conditions. nih.govunimi.it Investigating the synthesis and reactivity of this compound under flow conditions is an unexplored yet promising area.

Key research avenues include:

Grignard Synthesis in Flow: The Grignard reaction used to synthesize this compound is highly exothermic and can be difficult to control on a large scale. A continuous flow setup would allow for precise temperature control, reducing the formation of byproducts and improving safety.

Superheated and High-Pressure Conditions: Flow reactors can operate at temperatures and pressures above the solvent's boiling point, enabling reactions to proceed much faster or through different mechanistic pathways. uc.pt This could be used to explore novel dehydration or substitution reactions of the tertiary alcohol.

The application of flow chemistry could not only optimize the existing synthesis but also uncover new chemical transformations for this molecule.

Advanced Mechanistic Insights through Operando Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization. Operando spectroscopy, which involves analyzing a catalytic reaction in real-time under actual working conditions, is a powerful tool for gaining these insights. wikipedia.orghideninc.com

Future research could employ operando techniques to:

Elucidate the Grignard Reaction Mechanism: The Grignard reaction is known to involve a complex mixture of organomagnesium species due to the Schlenk equilibrium. Using techniques like operando X-ray absorption spectroscopy could help identify the true reactive species and intermediates in the synthesis of this compound, providing a clearer picture of the reaction pathway. nih.gov

Monitor Catalyst Dynamics: When developing novel catalytic systems for enantioselective synthesis, operando spectroscopy (e.g., IR, Raman) can be used to observe the catalyst's structure and its interaction with the substrates as the reaction progresses. chimia.ch This information is invaluable for understanding how the catalyst functions and for designing more efficient versions.

Study Degradation and Side Reactions: By monitoring the reaction mixture in real-time, researchers can identify the formation of byproducts and understand the pathways that lead to them, enabling the targeted suppression of these unwanted reactions.

Spectroscopic TechniqueInformation GainedApplication to this compound
Operando X-ray Absorption Spectroscopy (XAS) Electronic structure, local coordination environment of metal centers. nih.govCharacterizing the magnesium species during the Grignard synthesis.
Operando Infrared (IR) / Raman Spectroscopy Vibrational modes of molecules, identification of functional groups and intermediates.Monitoring the conversion of the ketone and the formation of the alcohol on a catalyst surface.
Operando Gas Chromatography-Mass Spectrometry (GC-MS) Product distribution, reaction kinetics, byproduct identification. wikipedia.orgQuantifying reaction performance and identifying pathways for side-product formation in real-time.

Application in Materials Science and Polymer Chemistry as a Monomer or Modifier

The potential application of this compound in materials science is entirely unexplored. Its structure, which combines a bulky aliphatic group with an aromatic ring, could be leveraged to impart unique properties to polymers and other materials.

Future research directions in this area could include:

Polymer Modification: While tertiary alcohols are generally resistant to direct polymerization through their hydroxyl group, the molecule could be used as a modifying agent. solubilityofthings.combritannica.com It could be incorporated as a side chain to a polymer backbone, where the bulky 3-methylphenyl group could increase the polymer's glass transition temperature (Tg), improve thermal stability, or alter its solubility and optical properties.

Chain-Terminating Agent: In certain polymerization reactions, it could act as a chain-terminating agent, allowing for the control of polymer molecular weight.

Synthesis of Novel Monomers: The hydroxyl group could be chemically transformed into a polymerizable functional group (e.g., an acrylate or epoxide). The resulting monomer would carry the unique structural features of the parent alcohol into the final polymer, potentially creating materials with tailored properties for specialty applications. For example, polyesters could be formed through polycondensation reactions if the alcohol is first reacted with a dicarboxylic acid. reddit.com

Q & A

Basic: What are the recommended methods for synthesizing 2-(3-Methylphenyl)-2-pentanol in laboratory settings?

Methodological Answer:
A common approach involves Grignard reagent reactions or organometallic additions to ketones. For enantioselective synthesis, lipase-catalyzed kinetic resolution (e.g., using Novozyme 435 with vinyl acetate as an acyl donor) can separate racemic mixtures. This method, adapted for structurally similar alcohols like 2-pentanol, requires optimization of parameters such as enzyme loading, temperature, and acyl donor ratio. The 3-methylphenyl substituent may necessitate modified solvent systems (e.g., toluene or hexane) to enhance steric compatibility with the enzyme active site .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization typically employs:

  • Gas Chromatography (GC) with flame ionization detection to assess purity (>98% threshold).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the phenyl group substitution pattern and alcohol functionality.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) to identify hydroxyl (OH) and aromatic C-H stretching bands.
  • Mass Spectrometry (MS) for molecular ion verification (e.g., m/z ~164 for the parent ion). Cross-referencing with NIST spectral databases ensures accuracy .

Basic: What are the key thermodynamic properties of this compound, and how can they be experimentally determined?

Methodological Answer:
Critical properties include enthalpy of combustion (ΔHc) , heat capacity , and boiling/melting points . These can be determined via:

  • Bomb calorimetry : Measure heat released during combustion (calibrate with benzoic acid).
  • Differential Scanning Calorimetry (DSC) : Analyze phase transitions and thermal stability.
  • Distillation techniques (e.g., fractional distillation under reduced pressure) to determine boiling points. Note that the 3-methylphenyl group increases molecular weight and may elevate boiling points compared to unsubstituted pentanols .

Advanced: What kinetic models are suitable for studying the enantioselective resolution of this compound using lipase catalysts?

Methodological Answer:
The Ping–Pong Bi–Bi mechanism with substrate inhibition effectively models lipase-catalyzed acylations. Key steps:

Initial rate studies to determine VmaxV_{max}, KmK_m, and inhibition constants.

Progress curve analysis to validate time-dependent substrate depletion.

Response Surface Methodology (RSM) with Box–Behnken designs to optimize parameters (e.g., agitation speed, temperature, enzyme loading). For this compound, steric hindrance from the phenyl group may reduce reaction rates, requiring higher acyl donor ratios (e.g., 5:1 vinyl acetate:alcohol) .

Advanced: How do substituents like the 3-methylphenyl group influence the oxidative stability and decomposition pathways of 2-pentanol derivatives?

Methodological Answer:
The phenyl group introduces resonance stabilization but may increase susceptibility to radical-mediated oxidation . Experimental strategies include:

  • Laminar flame speed measurements to study combustion behavior.
  • Molecular-beam mass spectrometry to identify intermediates (e.g., ketones or aldehydes) formed during oxidation.
  • Quantum chemical calculations (DFT) to map reaction pathways. The bulky 3-methylphenyl group likely slows H-atom abstraction, delaying chain-propagation steps compared to linear pentanols .

Advanced: What experimental design strategies optimize the reaction conditions for acylating this compound?

Methodological Answer:
Use statistical optimization frameworks such as:

  • Box–Behnken Design (BBD) to evaluate interactions between variables (e.g., temperature, enzyme loading, solvent polarity).
  • Central Composite Design (CCD) for non-linear parameter relationships.
  • ANOVA analysis to identify significant factors. For sterically hindered substrates like this compound, hydrophobic solvents (e.g., hexane) improve enzyme activity, while higher temperatures (50–60°C) enhance diffusion rates without denaturing lipases .

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